Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is an organic compound . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .
Synthesis Analysis
The synthesis of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate involves the use of Ethyl 2-butynoate and 3-Hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . The presence of a strong alkali used to prepare the ethyl-5-methylisoxazole-4-carboxylate results in a significantly higher amount of isomeric impurity and by-products .Molecular Structure Analysis
The molecular formula of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is C9H11NO4 . It has a molecular weight of 197.19 Da .Chemical Reactions Analysis
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .Physical And Chemical Properties Analysis
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 339.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 159.4±27.9 °C .Scientific Research Applications
Organic Synthesis
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate can be used in organic synthesis. For instance, it has been used in the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition .
Preparation of Isoxazole Derivatives
This compound can be used in the preparation of isoxazole derivatives. The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .
Domino Process
Under certain conditions, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring . This process can be useful in the synthesis of complex organic molecules.
Research and Development
As a chemical compound, Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate can be used in research and development laboratories for various experimental purposes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKUFZYJWTWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393993 | |
Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate | |
CAS RN |
129663-13-4 | |
Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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